2-(4-Methyl-1,3-thiazol-5-yl)ethyl 3-methyladamantane-1-carboxylate
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Overview
Description
2-(4-Methyl-1,3-thiazol-5-yl)ethyl 3-methyladamantane-1-carboxylate is a compound that combines a thiazole ring with an adamantane derivative. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, known for its aromaticity and diverse biological activities . The adamantane structure is a tricyclic hydrocarbon known for its rigidity and stability, often used in medicinal chemistry for drug design .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to a variety of effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to have a variety of effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Preparation Methods
The synthesis of 2-(4-Methyl-1,3-thiazol-5-yl)ethyl 3-methyladamantane-1-carboxylate can be achieved through various synthetic routes. One common method involves the transesterification of the corresponding butyl esters . The reaction typically requires a catalyst and specific reaction conditions, such as elevated temperatures and the presence of a base . Industrial production methods may involve large-scale transesterification processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(4-Methyl-1,3-thiazol-5-yl)ethyl 3-methyladamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents and conditions used in these reactions include solvents like ethanol or dimethylformamide, and catalysts such as acids or bases.
Scientific Research Applications
2-(4-Methyl-1,3-thiazol-5-yl)ethyl 3-methyladamantane-1-carboxylate has several scientific research applications:
Comparison with Similar Compounds
2-(4-Methyl-1,3-thiazol-5-yl)ethyl 3-methyladamantane-1-carboxylate can be compared with other similar compounds, such as:
2-(4-Methyl-1,3-thiazol-5-yl)ethanamine dihydrobromide: Similar thiazole structure but different functional groups.
1-(4-Methyl-1,3-thiazol-2-yl)ethanamine: Another thiazole derivative with different substitution patterns.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism. The uniqueness of this compound lies in its combination of the thiazole ring and adamantane structure, providing both biological activity and stability.
Properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl 3-methyladamantane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S/c1-12-15(22-11-19-12)3-4-21-16(20)18-8-13-5-14(9-18)7-17(2,6-13)10-18/h11,13-14H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVOBKOFRPIJMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCOC(=O)C23CC4CC(C2)CC(C4)(C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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